

SCH900776: A Selective CHK1 Inhibitor for Cancer Therapy

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Checkpoint Kinase 1 (CHK1) is a critical serine/threonine kinase that plays a central role in the DNA damage response (DDR) pathway.[1] Upon DNA damage or replication stress, CHK1 is activated and orchestrates cell cycle arrest, allowing time for DNA repair and maintaining genomic integrity.[1][2] Many cancer cells, particularly those with a deficient p53 tumor suppressor, rely heavily on the CHK1-mediated S and G2/M checkpoints for survival, especially when treated with DNA-damaging chemotherapeutic agents.[3] This dependency makes CHK1 an attractive therapeutic target. Inhibition of CHK1 in such cancer cells can abrogate the cell cycle arrest, leading to premature entry into mitosis with unrepaired DNA, a phenomenon known as mitotic catastrophe, and subsequent cell death. This concept of "synthetic lethality" provides a promising strategy for selective cancer cell killing.

SCH900776 (also known as MK-8776) is a potent and highly selective small-molecule inhibitor of CHK1.[4][5][6][7][8] Preclinical studies have demonstrated its ability to potentiate the efficacy of various DNA-damaging agents and antimetabolites, such as gemcitabine and hydroxyurea, in a wide range of cancer models.[9][10][11][12][13] This technical guide provides a comprehensive overview of **SCH900776**, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and a visualization of the relevant signaling pathways.



Core Data Summary
Biochemical and Cellular Potency of SCH900776

The potency and selectivity of **SCH900776** have been characterized through various in vitro assays. The following table summarizes key quantitative data.

Parameter	Value	Assay Type	Reference
CHK1 IC50	3 nM	Cell-free kinase assay	[6][7][14]
CHK1 Kd	2 nM	Direct binding (TdF)	[4][14]
y-H2AX EC50	~60 nM	In-cell flow cytometry (U2OS cells with hydroxyurea)	[4][14]
Selectivity			
CHK2 IC50	1.5 μΜ	Cell-free kinase assay	[6][14]
CDK2 IC50	160 nM	Cell-free kinase assay	[6][14]
Selectivity Ratio			
CHK2 / CHK1	~500-fold	[6][7][14]	
CDK2 / CHK1	~50-fold	[7][14]	

In Vivo Efficacy of SCH900776 in Combination with Gemcitabine

Preclinical xenograft models have demonstrated the synergistic anti-tumor activity of **SCH900776** in combination with the DNA antimetabolite gemcitabine.

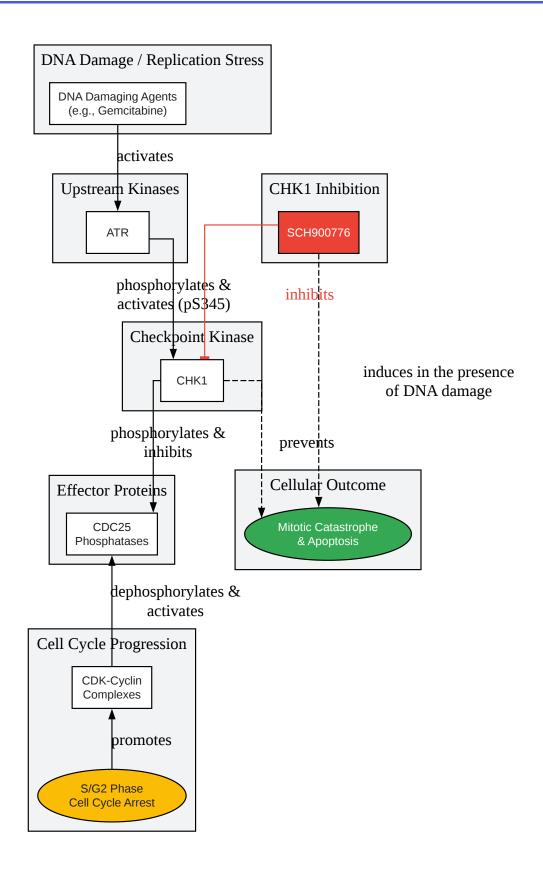


Cancer Model	SCH900776 Dose	Gemcitabine Dose	Key Findings	Reference
A2780 Ovarian Cancer Xenograft	4 mg/kg (i.p.)	150 mg/kg	Induction of y- H2AX biomarker.	[4][7][14]
8, 16, 32 mg/kg (i.p.)	150 mg/kg	Enhanced tumor regression responses.	[4][7][14]	
MiaPaCa-2 Pancreatic Cancer Xenograft	8, 20, 50 mg/kg	150 mg/kg	Improved Time to Progression (TTP).	[4]

Signaling Pathways and Experimental Workflows CHK1 Signaling Pathway in Response to DNA Damage

The following diagram illustrates the central role of CHK1 in the DNA damage response and the mechanism of action of **SCH900776**.





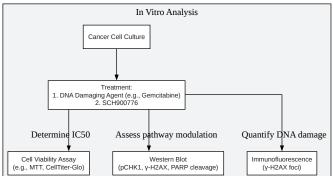
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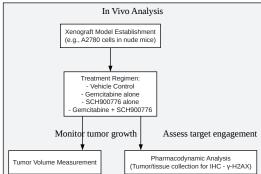
Caption: Mechanism of SCH900776 in the CHK1 signaling pathway.



Experimental Workflow for Assessing SCH900776 Activity

This diagram outlines a typical experimental workflow to evaluate the efficacy of **SCH900776** in combination with a DNA damaging agent.





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